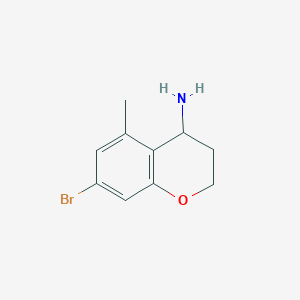
N-(1-Cyano-1-hydroxy-2,3-dihydro-1H-inden-5-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyano-1-hydroxy-2,3-dihydro-1H-inden-5-YL)acetamide is a chemical compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group, a hydroxy group, and an acetamide group attached to an indene ring system. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-1-hydroxy-2,3-dihydro-1H-inden-5-YL)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, solvent-free methods and green chemistry principles can be employed to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Cyano-1-hydroxy-2,3-dihydro-1H-inden-5-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or hydroxy groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds with different properties and applications .
Applications De Recherche Scientifique
N-(1-Cyano-1-hydroxy-2,3-dihydro-1H-inden-5-YL)acetamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-(1-Cyano-1-hydroxy-2,3-dihydro-1H-inden-5-YL)acetamide involves its interaction with specific molecular targets and pathways. The cyano and hydroxy groups play a crucial role in its biological activity, enabling it to bind to enzymes and receptors involved in various cellular processes. The compound’s ability to modulate these targets can lead to therapeutic effects, such as inhibition of microbial growth or reduction of inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(1-Cyano-1-hydroxy-2,3-dihydro-1H-inden-5-YL)acetamide include other cyanoacetamides and indene derivatives, such as:
- N-(2,3-Dihydro-1H-inden-5-yl)acetamide
- 1-(2,3-Dihydro-1H-inden-5-yl)ethanone
- 1H-Inden-1-ol, 2,3-dihydro-
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H12N2O2 |
|---|---|
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
N-(1-cyano-1-hydroxy-2,3-dihydroinden-5-yl)acetamide |
InChI |
InChI=1S/C12H12N2O2/c1-8(15)14-10-2-3-11-9(6-10)4-5-12(11,16)7-13/h2-3,6,16H,4-5H2,1H3,(H,14,15) |
Clé InChI |
OFFAOOLEZDEIJO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=C(C=C1)C(CC2)(C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13039018.png)
![5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one dihydrochloride](/img/structure/B13039021.png)
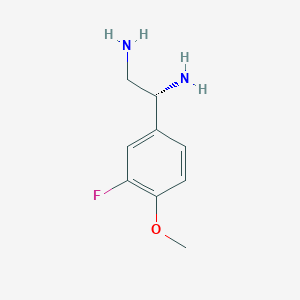
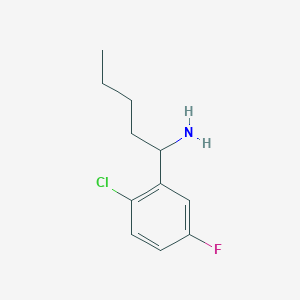
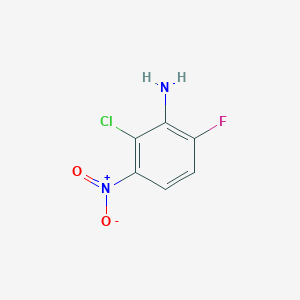

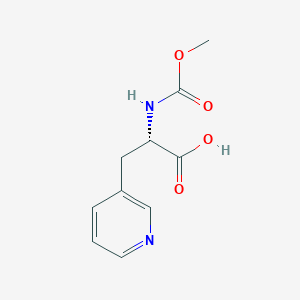
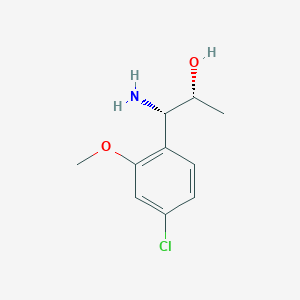
![N'-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide](/img/structure/B13039082.png)

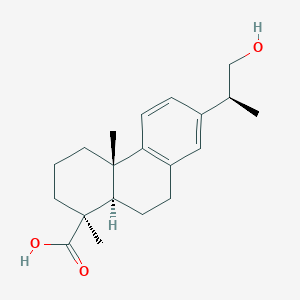

![5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13039101.png)
